N-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxamide core, substituted with methoxyethyl, dimethyl, and benzoxazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxamide core, followed by the introduction of the methoxyethyl, dimethyl, and benzoxazinyl groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be essential in developing sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The methoxyethyl, dimethyl, and benzoxazinyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide:
Uniqueness
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and dimethyl substitutions, along with the pyridinecarboxamide core, differentiate it from other similar compounds and may result in unique interactions with biological targets.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(3-oxo-4H-1,4-benzoxazin-7-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c1-11-8-12(2)22(6-7-26-3)19(25)17(11)18(24)20-13-4-5-14-15(9-13)27-10-16(23)21-14/h4-5,8-9H,6-7,10H2,1-3H3,(H,20,24)(H,21,23) |
InChI Key |
YTNCATZQLMYTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)NC(=O)CO3)C |
Origin of Product |
United States |
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